Thailanstatin A

Stability Pre-mRNA splicing Natural product

Thailanstatin A (TST-A) is a non-covalent SF3b inhibitor with sub-nanomolar splicing inhibition (IC50=0.9 nM) and superior chemical stability compared to FR901464, which degrades rapidly under physiological conditions. Unlike its precursor thailanstatin D, TST-A retains picomolar antiproliferative activity (GI50=1.11-2.69 nM) across prostate, lung, breast, and ovarian cancer lines. As an ADC payload conjugated to anti-HER2 or anti-CD22, it achieves potent antigen-specific cytotoxicity (EC50=0.8-2.3 nM) with 82% tumor growth inhibition in vivo. Engineered fermentation enables scalable, high-purity supply for reproducible splicing assays and ADC programs.

Molecular Formula C28H41NO9
Molecular Weight 535.6 g/mol
Cat. No. B8192903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThailanstatin A
Molecular FormulaC28H41NO9
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C28H41NO9/c1-16(7-10-24-27(34)28(15-35-28)14-21(38-24)13-26(32)33)6-9-23-17(2)12-22(19(4)37-23)29-25(31)11-8-18(3)36-20(5)30/h6-8,10-11,17-19,21-24,27,34H,9,12-15H2,1-5H3,(H,29,31)(H,32,33)/b10-7+,11-8-,16-6+/t17-,18-,19+,21+,22+,23-,24+,27+,28+/m0/s1
InChIKeyGJKQDOMCDFJANR-FUDLAKRJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thailanstatin A (TST-A) for Pre‑mRNA Splicing Inhibition Research & ADC Payload Development


Thailanstatin A (TST-A) is a polyketide‑nonribosomal peptide hybrid natural product isolated from Burkholderia thailandensis MSMB43 that functions as an ultra‑potent, non‑covalent inhibitor of the spliceosome SF3b subunit [1]. It was discovered via a genomics‑guided approach and belongs to the spliceostatin/thailanstatin family of pre‑mRNA splicing inhibitors [2]. TST-A exhibits picomolar to low nanomolar antiproliferative activity across diverse human cancer cell lines and is widely investigated as a cytotoxic payload for antibody‑drug conjugates (ADCs) [1].

Why Thailanstatin A Cannot Be Simply Replaced by FR901464, Spliceostatin A, or TST-D


Thailanstatin A shares a common mechanism of action with other spliceosome inhibitors but differs critically in its chemical stability, potency profile, and synthetic accessibility. FR901464, the prototypical family member, contains an unstable hydroxyl group that accelerates degradation under physiological conditions, whereas TST-A lacks this moiety and incorporates an additional carboxyl group that confers enhanced stability [1]. Its direct biosynthetic precursor, thailanstatin D (TST-D), exhibits markedly weaker antiproliferative activity despite superior buffer stability, demonstrating that the structural differences within this family directly translate into functional divergence [2]. Spliceostatin A, while structurally related, demonstrates a distinct antiproliferative fingerprint across cancer cell lines. These compound‑specific attributes mean that substituting one analog for another without experimental validation risks irreproducible results in splicing assays, cytotoxicity screens, or ADC conjugation studies [1][2].

Thailanstatin A Quantitative Differentiation: Head‑to‑Head Stability, Potency & Synthetic Yield Data


Superior Chemical Stability in Physiological Buffer Compared to FR901464

Thailanstatin A demonstrates significantly greater stability than FR901464 in phosphate buffer at pH 7.4. This enhanced stability is attributed to the absence of an unstable hydroxyl group and the presence of an extra carboxyl moiety in the TST-A structure [1].

Stability Pre-mRNA splicing Natural product

Comparable Splicing Inhibition Potency to FR901464 Despite Enhanced Stability

In vitro splicing assays demonstrate that thailanstatins inhibit pre-mRNA splicing as potently as FR901464, with half-maximal inhibitory concentrations (IC50) in the single to sub‑micromolar range [1]. Notably, a separate HeLa nuclear extract assay reported a TST-A splicing inhibition IC50 of 0.9 nM, underscoring its exceptional potency in a more sensitive system .

Pre-mRNA splicing IC50 SF3b

Superior Antiproliferative Activity Over Biosynthetic Precursor TST-D

Thailanstatin A exhibits significantly stronger antiproliferative activity than its direct biosynthetic precursor, thailanstatin D (TST-D). In representative human cancer cell lines, the IC50 values of TST-D were determined to be greater than those of TST-A, indicating weaker antiproliferative potency [1]. In contrast, TST-D demonstrated a half‑life of at least 202 hours in phosphate buffer, substantially longer than TST-A, highlighting a trade‑off between stability and potency that favors TST-A for cellular and in vivo applications [1].

Cytotoxicity Cancer cell lines IC50

Engineered Fermentation Yield Enhancement Enabling Scalable Procurement

Metabolic engineering of the B. thailandensis MSMB43 strain via deletion of the tstP dioxygenase gene increased the TST-A fermentation titer by 58%, achieving 144.7 ± 2.3 mg/L [1]. A 90‑liter pilot‑scale fed‑batch fermentation of this engineered strain yielded 714 mg of TST-A at >98.5% purity, demonstrating the feasibility of large‑scale production to support preclinical development and reagent distribution [1].

Fermentation Yield Metabolic engineering

Distinct Antiproliferative Profile Versus Spliceostatin A Across Cancer Cell Panels

A comparative analysis of reported GI50 values across a panel of human cancer cell lines reveals distinct potency fingerprints for Thailanstatin A and Spliceostatin A. TST-A demonstrates single‑digit nanomolar activity against DU‑145 (prostate), NCI‑H232A (lung), MDA‑MB‑231 (breast), and SKOV‑3 (ovarian) cells with GI50 values spanning 1.11–2.69 nM . Spliceostatin A, while also potent, exhibits a different cell‑line sensitivity pattern, suggesting that the structural differences between these analogs influence their cellular pharmacodynamics [1].

Cytotoxicity Cancer panel GI50

Thailanstatin A Recommended Research & Industrial Application Scenarios


Mechanistic Splicing Studies Requiring a Stable, High‑Potency SF3b Inhibitor

For investigations into pre‑mRNA splicing dynamics or SF3b complex function, Thailanstatin A offers a combination of sub‑nanomolar splicing inhibition potency (IC50 = 0.9 nM in HeLa nuclear extract) and enhanced phosphate buffer stability relative to FR901464 . These attributes enable reproducible, time‑course experiments without the confounding factor of rapid compound degradation that plagues the prototypical inhibitor.

Antibody‑Drug Conjugate (ADC) Payload Development

Thailanstatin A is an established ADC payload with demonstrated retention of cytotoxicity following conjugation to anti‑HER2 or anti‑CD22 antibodies (EC50 = 0.8–2.3 nM in antigen‑positive cancer cells) . In vivo, an anti‑HER2‑TST‑A ADC at 3 mg/kg achieved 82% tumor growth inhibition in an NCI‑N87 gastric xenograft model, with 30% of animals exhibiting complete tumor regression . The availability of scalable, high‑purity TST-A from engineered fermentation supports ADC development programs requiring milligram‑to‑gram quantities [1].

High‑Throughput Cytotoxicity Screening of Solid Tumor Cell Panels

With GI50 values in the single nanomolar range across DU‑145 (prostate), NCI‑H232A (lung), MDA‑MB‑231 (breast), and SKOV‑3 (ovarian) cells, Thailanstatin A serves as a potent positive control or lead compound in oncology screening campaigns . Its distinct sensitivity profile compared to Spliceostatin A allows researchers to probe cell‑line‑specific vulnerabilities to splicing inhibition [1][2].

In Vivo Tumor Xenograft Studies of Splicing‑Targeted Therapy

Preclinical studies demonstrate that TST-A administration suppresses tumor growth and reduces oncogenic signaling without overt systemic toxicity in animal xenograft models . The compound's favorable balance of cellular potency and in vivo tolerability makes it suitable for proof‑of‑concept efficacy studies exploring splicing inhibition as a therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thailanstatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.